molecular formula C9H7NO5 B2504192 Methyl 2-(4-nitrophenyl)-2-oxoacetate CAS No. 57699-27-1

Methyl 2-(4-nitrophenyl)-2-oxoacetate

Cat. No.: B2504192
CAS No.: 57699-27-1
M. Wt: 209.157
InChI Key: KCJNETLTNKSVGA-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-oxoacetate is an organic compound characterized by the presence of a nitrophenyl group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-nitrophenyl)-2-oxoacetate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 2-(4-aminophenyl)-2-oxoacetate.

    Substitution: Various substituted esters depending on the nucleophile.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4-nitrophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitrophenyl)-2-oxoacetate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminophenyl)-2-oxoacetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(4-chlorophenyl)-2-oxoacetate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 2-(4-methoxyphenyl)-2-oxoacetate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 2-(4-nitrophenyl)-2-oxoacetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for the synthesis of various derivatives with different properties .

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJNETLTNKSVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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